molecular formula C8H11N5O B13534535 (5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine

(5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B13534535
M. Wt: 193.21 g/mol
InChI Key: AOPYAZMJQLMZHW-UHFFFAOYSA-N
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Description

(5-Methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine is a bifunctional heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and a 1-methylpyrazole moiety at the 4-position of the methanamine backbone.

Properties

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

(5-methyl-1,2,4-oxadiazol-3-yl)-(1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C8H11N5O/c1-5-11-8(12-14-5)7(9)6-3-10-13(2)4-6/h3-4,7H,9H2,1-2H3

InChI Key

AOPYAZMJQLMZHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C(C2=CN(N=C2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine typically involves the formation of the oxadiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be synthesized from hydrazides and nitriles, while the pyrazole ring can be formed from hydrazines and 1,3-diketones. The final coupling step often requires a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

(5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the intended application. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its combination of 1,2,4-oxadiazole and pyrazole rings. Key comparisons include:

Compound Core Structure Substituents Biological Activity (if available)
Target Compound Oxadiazole + Pyrazole 5-methyl (oxadiazole), 1-methyl (pyrazole) Not reported in evidence
1-[2-(Trifluoromethoxy)phenyl]methanamine Phenylmethanamine Trifluoromethoxy Unknown (structural data only)
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrazole + Triazole + Thiol 5-methyl (pyrazole), phenyl (triazole) Antioxidant potential (studied)
1,3,4-Thiadiazole derivatives Thiadiazole + Triazole Varied aryl/alkyl groups Antitumor (IC50 = 2.94 µM for HepG2)

Key Observations :

  • The oxadiazole-pyrazole hybrid lacks direct activity data in the evidence, but 1,3,4-thiadiazole derivatives (e.g., compound 9b in ) demonstrate potent antitumor activity, suggesting heterocyclic frameworks are critical for bioactivity.
  • Pyrazole-containing compounds (e.g., ) often exhibit hydrogen-bonding capacity and metabolic resistance, which may extend to the target compound.

Notes

Evidence Limitations : The provided materials lack explicit studies on the target compound, necessitating extrapolation from structural analogs.

Synthetic Feasibility : Methods in are adaptable but require validation for oxadiazole-pyrazole hybrids.

Biological Relevance : Heterocyclic diversity in the target compound aligns with trends in kinase inhibitors and anticancer agents, warranting further investigation.

Biological Activity

The compound (5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic derivative that has gained attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies, providing a comprehensive understanding of its applications in drug discovery.

Antitumor Activity

Recent studies have indicated that compounds containing oxadiazole and pyrazole rings exhibit significant antitumor properties. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines. A study reported that compounds similar to (5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine displayed IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines such as MCF7 and A549 .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound A (similar structure)MCF70.01
Compound B (pyrazole derivative)A54926
Compound C (oxadiazole derivative)HepG23.25

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research has shown that oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

The biological activity of (5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in DNA synthesis and repair.
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.
  • Membrane Disruption : Antimicrobial activity may arise from the ability to disrupt microbial membranes.

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Anticancer Efficacy : In a study involving various pyrazole derivatives, one compound exhibited an IC50 value of 0.39 µM against HCT116 cells, indicating strong anticancer potential .
  • Antimicrobial Screening : Another study demonstrated that oxadiazole-containing compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .

Q & A

Q. Optimization Strategies :

  • Temperature control : Maintain 60–80°C for cyclization to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) enhances purity .

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Basic Research Question
A multi-technique approach is critical:

  • NMR spectroscopy :
    • ¹H NMR : Identify methyl groups (δ 2.5–3.0 ppm for oxadiazole-CH₃; δ 3.8–4.0 ppm for pyrazole-NCH₃) .
    • ¹³C NMR : Confirm oxadiazole C=O (δ 160–170 ppm) and pyrazole quaternary carbons .
  • Mass spectrometry (ESI-MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Assess purity (>98% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

How does the presence of the 5-methyl-1,2,4-oxadiazole ring influence the compound's reactivity and biological activity?

Advanced Research Question
The oxadiazole ring contributes to:

  • Metabolic stability : Resistance to enzymatic hydrolysis due to aromaticity .
  • Electron-withdrawing effects : Enhances hydrogen-bonding capacity with biological targets (e.g., enzyme active sites) .
  • Lipophilicity : Methyl substitution increases logP, improving membrane permeability (see Table 1) .

Q. Table 1: Impact of Substituents on Lipophilicity

CompoundlogPBioactivity TrendSource
(5-Methyl-oxadiazolyl)methanamine1.2Enhanced antimicrobial
(Unsubstituted oxadiazolyl) analog0.8Reduced cellular uptake

What strategies are recommended for resolving contradictory data in crystallographic studies involving this compound?

Advanced Research Question
Contradictions in crystallography (e.g., disordered atoms, twinning) require:

  • Data reprocessing : Use SHELX suite for robust refinement:
    • SHELXL : Apply restraints for flexible moieties (e.g., methanamine linker) .
    • SHELXE : Resolve twinning via pseudo-merohedral algorithms .
  • Validation tools : Check R-factor discrepancies with PLATON or CCDC Mercury .
  • Alternative datasets : Collect high-resolution data (≤1.0 Å) at synchrotron facilities to reduce ambiguity .

How can molecular docking studies be designed to investigate the interaction of this compound with potential biological targets?

Advanced Research Question
Protocol :

Target selection : Prioritize enzymes with oxadiazole-binding pockets (e.g., kinases, proteases) .

Ligand preparation : Optimize protonation states (pH 7.4) and generate 3D conformers using OpenBabel .

Docking software : Use AutoDock Vina or Glide with flexible side-chain sampling .

Validation : Compare docking scores with experimental IC₅₀ values (if available) .

Q. Key Parameters :

  • Grid box size : 25 ų centered on the active site.
  • Scoring function : MM/GBSA for binding free energy estimation .

What are the key considerations when analyzing structure-activity relationships (SAR) for derivatives of this compound?

Advanced Research Question
SAR Workflow :

Core modifications :

  • Oxadiazole substitution : Replace methyl with halogens (e.g., F, Cl) to modulate electronic effects .
  • Pyrazole N-methylation : Test removal to evaluate hydrogen-bonding capacity .

Linker variation : Introduce bulkier groups (e.g., ethyl, cyclopropyl) to assess steric effects .

Biological assays :

  • In vitro : Measure IC₅₀ against cancer cell lines (e.g., MCF-7, HeLa) .
  • In silico : Corrogate SAR with ADMET predictions (e.g., SwissADME) .

Q. Table 2: Representative SAR Findings

Derivative ModificationActivity ChangeReference
5-Ethyl-oxadiazole analog2× increase in potency
Pyrazole N-demethylationLoss of activity

How can researchers address discrepancies in biological activity data across different assay conditions?

Advanced Research Question
Root Causes :

  • Solubility variability : Use DMSO stock solutions standardized to ≤0.1% v/v in media .
  • Cell line heterogeneity : Validate target expression via Western blotting .
  • Assay interference : Include controls for oxadiazole-mediated fluorescence quenching in fluorometric assays .

Q. Resolution Strategy :

  • Dose-response curves : Perform triplicate runs with Hill slope analysis .
  • Orthogonal assays : Confirm results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

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